molecular formula C15H28N4O2 B2695198 Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate CAS No. 2126177-94-2

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate

Cat. No. B2695198
CAS RN: 2126177-94-2
M. Wt: 296.415
InChI Key: UWGKARNEZZWPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate, commonly known as TBAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAPPC is a piperidine derivative that contains an azide group, making it a useful tool for chemical biology and medicinal chemistry research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers explore its potential as a building block for novel drugs. By modifying its structure, scientists can create derivatives with enhanced pharmacological properties. For instance, this compound could contribute to the development of new anticancer agents or antiviral drugs .

Click Chemistry and Bioconjugation

The azide group in Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate makes it an excellent candidate for click chemistry reactions. Researchers can use it to attach other molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioconjugation strategy allows precise labeling, drug delivery, and protein modification .

Materials Science and Surface Functionalization

Functionalized piperidine derivatives find applications in materials science. By incorporating Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate into polymers or surfaces, researchers can impart specific properties. For example, it could enhance adhesion, wettability, or biocompatibility of materials .

Photolabile Protecting Groups

The azide moiety in this compound acts as a photolabile protecting group. Researchers can selectively remove it using UV light, allowing controlled release of other functional groups. Applications include drug delivery systems, peptide synthesis, and photoresponsive materials .

Organic Synthesis and Diverse Chemical Transformations

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate participates in various chemical reactions. These include nucleophilic substitutions, cyclizations, and cross-coupling reactions. Its versatility enables access to complex molecular architectures, making it valuable in organic synthesis .

Biological Probes and Imaging Agents

Researchers explore the use of Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate as a chemical probe. By attaching fluorescent or radioactive labels to the azide group, they can visualize specific biological processes. This compound may find applications in positron emission tomography (PET) imaging or fluorescence microscopy .

properties

IUPAC Name

tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGKARNEZZWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.